molecular formula C22H42O10 B12277037 mPEG9-Propyne

mPEG9-Propyne

Cat. No.: B12277037
M. Wt: 466.6 g/mol
InChI Key: XGOVJULPEVDQAD-UHFFFAOYSA-N
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Description

Methoxy polyethylene glycol-Propyne (mPEG9-Propyne) is a compound that features a methoxy group at one end and a propyne derivative at the other. This compound is typically found in various physical states, including white or yellowish liquid, semi-solid, or solid, depending on its molecular weight. It is known for its solubility in water, chloroform, and dimethyl sulfoxide, and is often used in the modification of proteins, peptides, and other small molecular materials.

Preparation Methods

The synthesis of mPEG9-Propyne involves the reaction of nonaethylene glycol monomethyl ether with 3-bromopropyne. The reaction typically occurs in the presence of sodium hydride in tetrahydrofuran and mineral oil at temperatures ranging from 0 to 20°C over a period of 4 hours . Industrial production methods often involve similar synthetic routes but are scaled up to meet commercial demands.

Chemical Reactions Analysis

mPEG9-Propyne undergoes various chemical reactions, including:

    Substitution Reactions: The propyne group can react with azides in aqueous solutions under the catalysis of cupric ions, forming triazoles.

    Oxidation and Reduction:

    Common Reagents and Conditions: Reagents such as sodium hydride, propargyl bromide, and cupric ions are commonly used in reactions involving this compound.

Scientific Research Applications

mPEG9-Propyne has a wide range of applications in scientific research:

    Chemistry: It is used in click chemistry for the synthesis of complex molecules.

    Biology: The compound is employed in the modification of proteins and peptides to enhance their solubility and stability.

    Medicine: this compound is used in drug delivery systems to reduce the immunogenicity of therapeutic proteins and peptides.

    Industry: It finds applications in diagnostics, 3D bioprinting, and cosmetics

Mechanism of Action

The mechanism of action of mPEG9-Propyne primarily involves its ability to modify proteins and peptides. The methoxy polyethylene glycol component increases the solubility and stability of the modified molecules, while the propyne group facilitates reactions with azides to form stable triazole linkages. This dual functionality makes this compound a valuable tool in various biochemical applications.

Comparison with Similar Compounds

mPEG9-Propyne is unique due to its combination of a methoxy polyethylene glycol chain and a propyne group. Similar compounds include:

    Methoxy polyethylene glycol-Acrylate: Used for similar purposes but involves different reactive groups.

    Methoxy polyethylene glycol-Maleimide: Another compound used for protein and peptide modification but with maleimide as the reactive group.

    Methoxy polyethylene glycol-Succinimidyl Carbonate: Used for modifying proteins and peptides, but with a different reactive group.

These compounds share similar applications but differ in their reactive groups, which can influence their specific uses and effectiveness in various applications.

Properties

Molecular Formula

C22H42O10

Molecular Weight

466.6 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne

InChI

InChI=1S/C22H42O10/c1-3-4-24-7-8-26-11-12-28-15-16-30-19-20-32-22-21-31-18-17-29-14-13-27-10-9-25-6-5-23-2/h1H,4-22H2,2H3

InChI Key

XGOVJULPEVDQAD-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C

Origin of Product

United States

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